奥沙托胺

描述

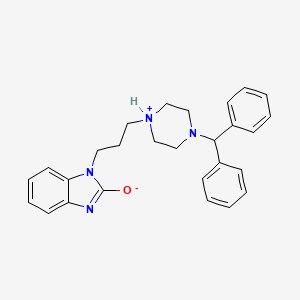

奥沙托米德是一种属于二苯甲基哌嗪类化合物。 它以其抗组胺特性而闻名,用于治疗和预防过敏症状,如过敏性鼻炎、结膜炎和荨麻疹 。 奥沙托米德于 1975 年在杨森制药公司被发现,并以各种商品名销售,包括 Tinset 。

科学研究应用

奥沙托米德具有广泛的科学研究应用:

化学: 它用作研究抗组胺药及其化学性质的模型化合物。

生物学: 研究奥沙托米德对组胺释放的影响及其在过敏反应中的作用.

作用机制

奥沙托米德主要通过其作为 H1-组胺受体拮抗剂的作用来发挥其作用。 它抑制内源性组胺的释放,并阻止外源性组胺的作用 。 此外,奥沙托米德具有肥大细胞稳定特性,这有助于其在治疗过敏反应中的有效性 。 分子靶标包括组胺受体和参与组胺释放和作用的途径 。

生化分析

Biochemical Properties

Oxatomide functions as an H1-receptor antagonist, which means it blocks the action of histamine at the H1 receptor sites. This action helps alleviate allergic symptoms. Additionally, Oxatomide exhibits antiserotonergic activity, similar to hydroxyzine . It interacts with histamine receptors, preventing histamine from binding and exerting its effects. This interaction is crucial in mitigating allergic reactions and inflammation.

Cellular Effects

Oxatomide has been shown to inhibit the release of histamine from mast cells and basophils, which are key players in allergic responses . By stabilizing these cells, Oxatomide prevents the degranulation process, thereby reducing the release of histamine and other inflammatory mediators. This inhibition helps in controlling allergic symptoms and reducing inflammation at the cellular level.

Molecular Mechanism

At the molecular level, Oxatomide binds to the H1 receptors, blocking the binding of histamine . This competitive inhibition prevents the activation of the receptor and subsequent signaling pathways that lead to allergic symptoms. Additionally, Oxatomide’s antiserotonergic activity contributes to its overall efficacy in managing allergic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Oxatomide has demonstrated stability over time, maintaining its efficacy in inhibiting histamine release and blocking H1 receptors Long-term studies have shown that Oxatomide remains effective in controlling allergic symptoms without significant degradation

Dosage Effects in Animal Models

In animal models, the effects of Oxatomide vary with dosage. At therapeutic doses, Oxatomide effectively controls allergic symptoms without significant adverse effects . At higher doses, some adverse effects such as drowsiness, weight gain, and gastrointestinal complaints have been reported . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity.

Metabolic Pathways

Oxatomide is metabolized in the liver, where it undergoes various biotransformation processes . The primary metabolic pathway involves the oxidation and conjugation of Oxatomide, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for the drug’s clearance from the body.

Transport and Distribution

Oxatomide is widely distributed in the body, with the highest concentrations found in the liver, lungs, and pancreas . It is highly bound to plasma proteins, which facilitates its transport in the bloodstream. In lactating animals, Oxatomide has been detected in breast milk, indicating its ability to cross biological barriers and distribute to various tissues .

Subcellular Localization

The subcellular localization of Oxatomide primarily involves its binding to H1 receptors on the cell membrane This localization is essential for its function as an antihistamine

准备方法

奥沙托米德的合成涉及几个关键步骤:

2-苯并咪唑啉酮与异丙烯基乙酸酯反应: 该反应导致形成单保护的咪唑啉酮衍生物。

用 3-氯-1-溴丙烷烷基化: 通过该烷基化过程获得功能化衍生物。

哌嗪的单苯甲酰衍生物的烷基化: 此步骤在去除保护基团后导致形成奥沙托米德.

化学反应分析

奥沙托米德经历各种化学反应,包括:

氧化: 奥沙托米德在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将奥沙托米德转化为其还原形式。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种烷基化剂 。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

相似化合物的比较

奥沙托米德类似于其他抗组胺药,如氯苯那敏、苯海拉明和辛纳立嗪。 它在抑制组胺释放和作用方面的双重作用是独一无二的 。 这种双重作用使奥沙托米德在治疗对其他抗组胺药反应不好的过敏反应方面特别有效 。

类似化合物

- 氯苯那敏

- 苯海拉明

- 辛纳立嗪

属性

IUPAC Name |

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAINIUMDFURPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045181 | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60607-34-3 | |

| Record name | Oxatomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxatomide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxatomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxatomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxatomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxatomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXATOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxatomide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

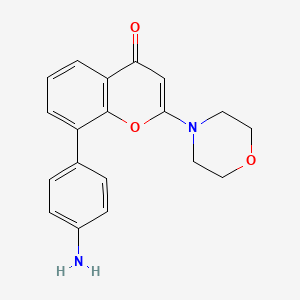

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)